N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide
Description
N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide is a synthetic acetamide derivative characterized by:
- Core structure: An acetamide backbone (CH₃CONH–) substituted with a 4-nitrophenoxy group (–O–C₆H₄–NO₂) at the α-carbon.
- N-substituent: A branched ethyl chain containing a methyl group and a 3-(trifluoromethyl)phenyl moiety.
- Key functional groups: The electron-withdrawing nitro (–NO₂) and trifluoromethyl (–CF₃) groups, which influence solubility, metabolic stability, and receptor interactions.
Its design aligns with trends in anticonvulsant and antifungal agents, as seen in analogs (e.g., compounds in and ) .
Properties
CAS No. |
40256-87-9 |
|---|---|
Molecular Formula |
C18H17F3N2O4 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C18H17F3N2O4/c1-12(9-13-3-2-4-14(10-13)18(19,20)21)22-17(24)11-27-16-7-5-15(6-8-16)23(25)26/h2-8,10,12H,9,11H2,1H3,(H,22,24) |
InChI Key |
VYKWCDLIIVCPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-nitrophenoxy)acetamide Intermediate
- The 4-nitrophenol derivative is reacted with a haloacetamide (such as iodoacetamide or bromoacetamide) under heating conditions.
- The reaction is typically catalyzed by iodide salts (e.g., sodium iodide or potassium iodide) to improve conversion rates.
- Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether are preferred to facilitate the nucleophilic substitution.
- The reaction is carried out under reflux to ensure completion.
This step yields the 2-(4-nitrophenoxy)acetamide intermediate, which is a key building block for the final compound.
Preparation of the 1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl Amine Fragment
- The trifluoromethyl-substituted phenyl ring is introduced via substitution reactions on appropriately functionalized aromatic precursors.
- Methylation steps may involve reagents such as methyl trifluoromethanesulfonate or methyl iodide at elevated temperatures (~70 °C).
- The amine functionality is introduced or protected/deprotected as needed to allow for subsequent coupling.
Amide Bond Formation
- The coupling of the amine fragment with the 2-(4-nitrophenoxy)acetamide intermediate is performed under standard amide coupling conditions.
- Common coupling agents include carbodiimides or other activating reagents to facilitate the formation of the amide bond.
- Reaction conditions are optimized to maximize yield and minimize side reactions.
Purification and Characterization
- The crude product is purified by crystallization or chromatographic techniques.
- Analytical methods such as NMR (1H and 13C), mass spectrometry, and melting point determination confirm the structure and purity.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Catalysts/Additives | Solvents | Temperature | Notes |
|---|---|---|---|---|---|
| 2-(4-nitrophenoxy)acetamide formation | 4-nitrophenol + haloacetamide (iodo-, bromo-, or chloroacetamide) | Sodium iodide or potassium iodide (10-50 mol%) | Acetone or ethylene glycol dimethyl ether | Reflux (~56-80 °C) | Iodide catalysis improves yield, dipolar aprotic solvents preferred |
| Methylation of phenyl ring | Methyl trifluoromethanesulfonate or methyl iodide | None specified | Suitable organic solvent | 70 °C | Dropwise addition to control reaction |
| Amide coupling | Amine fragment + acetamide intermediate | Carbodiimide or other coupling agents | Organic solvents (e.g., dichloromethane) | Room temperature to mild heating | Standard peptide coupling conditions |
Comparative Structural Analogues
| Compound | Structural Features | Differences from Target Compound |
|---|---|---|
| 2-(4-Nitrophenoxy)acetamide | Contains nitrophenoxy group | Lacks trifluoromethyl substitution and amine side chain |
| N-(4-Trifluoromethylphenyl)acetamide | Contains trifluoromethyl group | No nitro group; simpler structure |
| 3-(Trifluoromethyl)-aniline | Trifluoromethyl substituted aniline | Does not contain acetamide or phenoxy groups |
The target compound uniquely combines trifluoromethyl and nitrophenoxy functionalities, which may enhance its biological properties compared to these analogues.
Summary Table of Preparation Steps
| Step No. | Reaction | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution to form 2-(4-nitrophenoxy)acetamide | 4-nitrophenol, haloacetamide, NaI/KI | Reflux in acetone or glycol ether | High yield with iodide catalysis |
| 2 | Methylation of phenyl ring | Methyl trifluoromethanesulfonate or methyl iodide | 70 °C, dropwise addition | Controlled methylation |
| 3 | Amide coupling | Amine fragment, acetamide intermediate, coupling agent | Room temp to mild heat | Optimized for purity and yield |
| 4 | Purification and characterization | Crystallization, chromatography | Standard lab conditions | Confirmed by NMR, MS |
Chemical Reactions Analysis
Types of Reactions
N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related acetamides:
*Calculated based on molecular formula.
Key Observations:
N-Substituent: The branched ethyl chain with –CF₃ in the target compound may enhance blood-brain barrier penetration relative to simpler aryl groups (e.g., Analog 4) .
Biological Activity: Analogs with piperazinyl or chlorophenyl groups (e.g., Analog 3) show anticonvulsant activity, suggesting the target compound’s –CF₃ and –NO₂ groups could synergize for similar or improved efficacy . Compounds with trifluoromethylbenzothiazole moieties () exhibit antifungal activity, implying the target’s –CF₃ group may broaden its therapeutic scope .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-nitrophenoxyacetyl chloride with the N-substituted amine under microwave-assisted conditions, as seen in (19% yield for similar reactions) .
Research Implications and Limitations
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence; predictions rely on structural analogs.
- SAR Insights: The –NO₂ group may confer resistance to enzymatic degradation but could increase toxicity risks compared to –NH₂ or –Cl analogs .
- Future Directions : Prioritize in vitro assays (e.g., receptor binding, metabolic stability) and structural optimization to balance solubility and activity.
Biological Activity
N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide, a compound with notable structural features, has garnered attention in pharmacological research for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Structural Overview
The compound features a trifluoromethyl group and a nitrophenoxy moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential activity in various biological pathways.
1. Anticancer Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:
- In Vitro Studies : Compounds with similar structures have been tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The most potent derivatives showed IC50 values ranging from 5.1 to 22.08 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin and sorafenib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 ± 0.50 |
| 16f | MCF-7 | 5.10 ± 0.40 |
| 16d | HCT116 | 9.18 ± 0.60 |
2. Antioxidant Activity
The antioxidant activity of structurally related compounds has also been explored. For example, modifications at specific positions on the phenyl ring have been shown to enhance antioxidant properties, measured through lipid peroxidation assays:
- EC50 Values : Compounds with hydroxyphenyl substitutions exhibited EC50 values significantly lower than ascorbic acid, suggesting superior antioxidant efficacy.
| Compound | EC50 (µM) |
|---|---|
| 3i | 40.26 |
| Ascorbic Acid | 35.62 |
3. Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been evaluated against various pathogens:
- In Vitro Testing : Compounds bearing the trifluoromethyl group demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
Case Studies
Several studies have highlighted the therapeutic potential of this compound and its analogs:
- Study on HepG2 Cells : A derivative demonstrated a remarkable ability to induce apoptosis via the caspase-3 pathway, leading to cell cycle arrest in HepG2 cells .
- Antioxidant Mechanism : Research indicated that certain analogs could effectively scavenge free radicals and reduce oxidative stress markers in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
